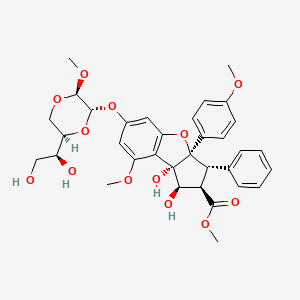

Episilvestrol

Description

Episilvestrol has been reported in Aglaia foveolata and Aglaia silvestris with data available.

isolated from the fruit and twig of Aglaia silvestris; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-JRPGFILLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466766 | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697235-39-5 | |

| Record name | Episilvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Episilvestrol from Aglaia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episilvestrol, a potent cytotoxic rocaglate, has emerged as a significant natural product with promising anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from various Aglaia species. It details the bioassay-guided fractionation protocols, chromatographic purification techniques, and spectroscopic methods employed in its structural elucidation. Furthermore, this guide summarizes the quantitative data on this compound yields and its biological activities, and delineates its mechanism of action through the inhibition of the eIF4A signaling pathway. The information is presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

The genus Aglaia, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the rocaglamides and their derivatives have garnered significant attention for their potent cytotoxic and potential anticancer properties. This compound, a C-5''' epimer of silvestrol, is a notable member of this class of compounds, distinguished by a unique dioxanyloxy moiety. Its discovery has spurred considerable research into its therapeutic potential and mechanism of action. This guide aims to provide a detailed technical overview of the scientific journey from the initial discovery of this compound in Aglaia species to its comprehensive characterization.

Discovery and Sourcing from Aglaia Species

This compound was first reported along with its parent compound, silvestrol, from the fruits and twigs of Aglaia silvestris[1][2]. However, the plant material was later re-identified as Aglaia foveolata[3]. Subsequent phytochemical investigations have led to the isolation of this compound from other Aglaia species, including Aglaia perviridis and Aglaia stellatopilosa[4][5]. The primary source for significant quantities of this compound has been the stem bark of A. foveolata, which has been the subject of large-scale recollection efforts to support further biological evaluation[6].

Bioassay-Guided Isolation and Purification

The isolation of this compound is typically achieved through a bioassay-guided fractionation approach, where the cytotoxic activity of the fractions against various cancer cell lines directs the purification process.

General Experimental Workflow

The overall process for isolating this compound from Aglaia plant material is depicted in the following workflow diagram.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the isolation of this compound from Aglaia foveolata stem bark.

3.2.1. Extraction and Partitioning

-

Extraction: The air-dried and powdered stem bark of A. foveolata is exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude MeOH extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). The cytotoxic activity is typically concentrated in the CHCl₃-soluble fraction.

3.2.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The active CHCl₃ extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, commonly a mixture of dichloromethane (CH₂Cl₂) and acetone, with increasing polarity[6]. Fractions are collected and monitored by thin-layer chromatography (TLC) and their cytotoxicity is assessed.

-

Sephadex LH-20 Column Chromatography: The silvestrol and this compound-containing fractions from the silica gel column are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase[6].

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is achieved by preparative or semi-preparative RP-HPLC on a C18 column. A typical mobile phase is a mixture of methanol and water in an isocratic or gradient elution[6]. The elution is monitored by a UV detector, and pure this compound is collected.

Structural Elucidation and Characterization

The structure of this compound was determined through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC, and NOESY), were instrumental in establishing the planar structure and relative stereochemistry of this compound[6]. The key differences in the NMR spectra of silvestrol and this compound are observed in the signals corresponding to the protons and carbons of the dioxanyloxy moiety, particularly around the C-5''' position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of this compound[6].

-

X-ray Crystallography: The absolute stereochemistry of the parent compound, silvestrol, was confirmed by single-crystal X-ray diffraction analysis of its di-p-bromobenzoate derivative[2]. The stereochemistry of this compound was then deduced by comparison of its NMR data with that of silvestrol.

Quantitative Data

Yield of this compound and Silvestrol from Aglaia Species

| Aglaia Species | Plant Part | Compound | Yield (% w/w) | Reference |

| Aglaia foveolata | Stem Bark | Silvestrol | 0.02% | [3][7] |

| Aglaia foveolata | Leaves | Silvestrol | 0.002% | [3][7] |

| Aglaia foveolata | Fruits | Silvestrol | 0.01% | [3] |

| Aglaia foveolata | Twigs | Silvestrol | 0.0085% | [3] |

Note: Specific yield data for this compound is often not reported separately from silvestrol in initial isolation studies, as it is a minor analogue.

Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ / ED₅₀ (nM) | Reference |

| Lu1 | Human Lung Carcinoma | 3.8 | [8] |

| LNCaP | Human Prostate Carcinoma | 3.8 | [8] |

| MCF-7 | Human Breast Adenocarcinoma | 5.5 | [8] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 15.3 | [8] |

| NCI-H460 | Human Lung Cancer | 15.6 - 17.96 | [8] |

| HK1 | Nasopharyngeal Carcinoma | - | [8] |

| C666.1 | Nasopharyngeal Carcinoma (EBV-positive) | - | [8] |

Mechanism of Action: Targeting the eIF4A Signaling Pathway

This compound exerts its potent cytotoxic effects by targeting the eukaryotic initiation factor 4A (eIF4A), a key component of the eIF4F complex, which is crucial for the initiation of cap-dependent translation[8][9][10].

The eIF4A-Mediated Translation Initiation Pathway

The following diagram illustrates the key steps in the eIF4A-mediated translation initiation pathway and the point of inhibition by this compound.

By binding to eIF4A, this compound inhibits its RNA helicase activity. This prevents the unwinding of complex secondary structures in the 5' untranslated regions (5' UTRs) of certain mRNAs, particularly those encoding proteins involved in cell proliferation and survival, such as c-Myc and cyclin D1. The stalled translation of these key oncogenes leads to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound stands out as a promising natural product with significant potential for anticancer drug development. The successful isolation and characterization of this complex molecule from Aglaia species have been made possible through a combination of traditional natural product chemistry techniques and modern analytical methods. The elucidation of its mechanism of action as a potent inhibitor of translation initiation via eIF4A provides a solid foundation for its further preclinical and clinical investigation. This technical guide serves as a comprehensive resource for researchers aiming to build upon the existing knowledge of this compound and to explore its therapeutic applications.

References

- 1. sdbonline.org [sdbonline.org]

- 2. Silvestrol and this compound, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Constituents of the Leaves and Stem Bark of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation and Characterization of Minor Analogues of Silvestrol and other Constituents from a Large-scale Recollection of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Synthesis of biotinylated this compound: highly selective targeting of the translation factors eIF4AI/II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Episilvestrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episilvestrol, a naturally occurring cyclopenta[b]benzofuran, has garnered significant attention within the scientific community for its potent anticancer and antiviral properties.[1] Isolated from plants of the Aglaia genus, this compound belongs to the rocaglate family of natural products.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a complex molecule characterized by a rigid cyclopenta[b]benzofuran core adorned with multiple stereocenters. It is a diastereomer of Silvestrol, another potent rocaglate, differing only in the stereochemistry at the C5''' position of the dioxanyl moiety.[1] The systematic IUPAC name for this compound is methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][3]benzofuran-2-carboxylate.[4]

The core structure consists of a fused five-membered and six-membered ring system, creating the cyclopenta[b]benzofuran scaffold. This core is substituted with a phenyl group, a methoxy-substituted phenyl group, and a unique 1,4-dioxanyl moiety. The molecule possesses a total of nine stereocenters, contributing to its intricate three-dimensional architecture, which is crucial for its biological activity.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, highlighting the key functional groups.

Quantitative Spectroscopic and Crystallographic Data

The precise structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy are fundamental in determining the connectivity and stereochemistry of complex natural products like this compound. The following table summarizes the key NMR spectral data for this compound, as reported in the literature.[3]

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 5.04, d (7.2) | 79.7 |

| 2 | 3.90, dd (14.4, 6.6) | 50.2 |

| 3 | 4.27, d (14.4) | 50.4 |

| 3a | - | 53.1 |

| 4a | - | 129.4 |

| 5 | 6.48, d (1.8) | 102.1 |

| 6 | - | 158.8 |

| 7 | 6.40, d (1.8) | 101.8 |

| 8 | - | 160.0 |

| 8a | - | 109.6 |

| 8b | - | 91.1 |

| 1' | - | 136.7 |

| 2', 6' | 7.07, d (9.0) | 129.2 |

| 3', 5' | 6.69, d (9.0) | 113.5 |

| 4' | - | 158.8 |

| 1'' | - | 140.2 |

| 2'', 6'' | 6.84, m | 128.8 |

| 3'', 5'' | 7.07, m | 128.2 |

| 4'' | 7.07, m | 127.1 |

| 2''' | 5.04, d (7.2) | 101.8 |

| 3''' | 3.58, dd (10.8, 6.0) | 79.7 |

| 4''' | 4.05, ddd (9.6, 7.8, 1.8) | 73.1 |

| 5''' | 3.58, dd (10.8, 6.0) | 73.8 |

| 6'''a | 3.90, dd (14.4, 6.6) | 63.5 |

| 6'''b | 4.27, d (14.4) | 63.5 |

| 1-OH | - | - |

| 8b-OH | - | - |

| 8-OCH₃ | 3.82, s | 55.4 |

| 4'-OCH₃ | 3.72, s | 55.2 |

| 2-COOCH₃ | 3.68, s | 52.1 |

| 3'''-OCH₃ | 3.42, s | 57.2 |

Table 1: ¹H and ¹³C NMR Data for this compound.[3]

X-ray Crystallographic Data

While the absolute stereochemistry of the closely related Silvestrol has been confirmed by single-crystal X-ray diffraction, specific crystallographic data for this compound is not as readily available in public databases.[1][5] However, the structural elucidation of its diastereomer provides a strong basis for the assigned stereochemistry of this compound, which is further supported by total synthesis efforts. The determination of crystal structures for complex natural products typically involves the following parameters:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Table 2: Typical X-ray Crystallographic Data Parameters.

Experimental Protocols

Isolation of this compound from Aglaia Species

This compound is typically isolated from the stem bark, fruits, or twigs of plants from the Aglaia genus, such as Aglaia foveolata.[1] The general procedure for its isolation is as follows:

-

Extraction: Dried and powdered plant material is subjected to extraction with an organic solvent, commonly methanol or a mixture of chloroform and methanol. This process is usually performed at room temperature over an extended period to ensure exhaustive extraction.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing the rocaglates is collected for further purification.

-

Chromatography: The enriched fraction is subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient, is employed to isolate pure this compound.

-

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, including NMR, mass spectrometry, and comparison with literature data.

NMR Spectroscopy for Structure Elucidation

The structural analysis of a novel or isolated natural product like this compound relies heavily on a suite of NMR experiments. A general protocol for such an analysis includes:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

-

Data Analysis: The collective data from these experiments are meticulously analyzed to assemble the complete chemical structure and determine the relative stereochemistry of the molecule.

Mechanism of Action: Inhibition of eIF4A and the Translation Initiation Pathway

This compound exerts its potent biological effects primarily through the inhibition of the eukaryotic translation initiation factor 4A (eIF4A).[6] eIF4A is an ATP-dependent RNA helicase that plays a critical role in the initiation of protein synthesis. It unwinds the secondary structures in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), which is a prerequisite for the binding of the 40S ribosomal subunit and the subsequent scanning for the start codon.

The following diagram, generated using the DOT language, illustrates the canonical eIF4A-mediated translation initiation pathway and the point of inhibition by this compound.

By binding to eIF4A, this compound stabilizes the interaction between the helicase and RNA, effectively "clamping" it onto the mRNA. This prevents the unwinding of the 5'-UTR, thereby stalling the ribosome scanning process and inhibiting the translation of a subset of mRNAs, particularly those with complex secondary structures in their 5'-UTRs. Many of these eIF4A-dependent transcripts encode for proteins that are critical for cell proliferation and survival, such as cyclins and anti-apoptotic proteins. This selective inhibition of oncoprotein synthesis is believed to be a key contributor to the anticancer activity of this compound.

Conclusion

This compound is a structurally complex and biologically potent natural product with significant potential for the development of novel therapeutics. Its well-defined chemical structure and stereochemistry, coupled with a clear mechanism of action involving the inhibition of the eIF4A helicase, make it an attractive lead compound for further investigation. This technical guide provides a foundational understanding of the key chemical and biological aspects of this compound, which will be invaluable for researchers working towards harnessing its therapeutic potential. Further studies, including detailed structure-activity relationship analyses and preclinical development, are warranted to fully explore the clinical utility of this compound and its analogs.

References

- 1. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Characterization of Minor Analogues of Silvestrol and other Constituents from a Large-scale Recollection of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C34H38O13 | CID 11467934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Silvestrol and this compound, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eIF4A - Wikipedia [en.wikipedia.org]

Preliminary Anticancer Screening of Episilvestrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer screening of episilvestrol, a natural product isolated from plants of the Aglaia genus. This compound, a rocaglate derivative, has demonstrated potent cytotoxic activity across a range of cancer cell lines, positioning it as a promising candidate for further preclinical and clinical development. This document consolidates key findings on its mechanism of action, in vitro efficacy, and impact on critical cellular signaling pathways, presenting the data in a structured format to facilitate informed research and development decisions.

Core Mechanism of Action: Targeting Protein Synthesis

This compound exerts its anticancer effects primarily by inhibiting protein synthesis.[1] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] By binding to eIF4A, this compound and its closely related analog silvestrol prevent the unwinding of complex 5' untranslated regions (UTRs) of messenger RNAs (mRNAs). This selectively inhibits the translation of mRNAs that encode for proteins crucial for cancer cell proliferation and survival, including oncoproteins.[3][4] This targeted action contributes to its potent antitumor activity while exhibiting lower toxicity in normal cells.[4]

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic and anti-proliferative activity against a diverse panel of human cancer cell lines. The tables below summarize the quantitative data from various studies, presenting the half-maximal effective concentration (ED50), half-maximal growth inhibitory concentration (GI50), and half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | Assay Type | ED50 (nM) | Reference |

| Lu1 | Lung Carcinoma | - | 3.8 | [2] |

| LNCaP | Prostate Cancer | - | 3.8 | [2] |

| MCF-7 | Breast Cancer | - | 5.5 | [2] |

| HUVEC | Human Umbilical Vein Endothelial Cells | - | 15.3 | [2] |

| KB | Oral Epidermoid Carcinoma | - | - | [5][6] |

| Cell Line | Cancer Type | Assay Type | GI50 (nM) | Reference |

| NCI-H460 | Lung Cancer | SRB | 17.96 (initial), 15.6 (after 2 months) | [2] |

| MCF-7 | Breast Cancer | SRB | 17.96 (initial), 18.7 (after 2 months) | [2] |

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| HK1 | Nasopharyngeal Carcinoma | MTS | - | [2] |

| C666.1 | Nasopharyngeal Carcinoma (EBV-positive) | MTS | - | [2] |

Impact on Cellular Signaling Pathways

This compound's inhibitory action on protein synthesis leads to the downstream modulation of key signaling pathways implicated in cancer progression. Studies have shown that treatment with silvestrol, a closely related analog, can block the AKT/mTOR and ERK1/2 signaling cascades in glioblastoma cells.[7] This disruption leads to reduced expression of proteins like cyclin D1, which is critical for cell cycle progression, ultimately inducing cell cycle arrest.[7][8]

Below is a diagram illustrating the proposed mechanism of action of this compound, from the inhibition of eIF4A to the downstream effects on cell survival and proliferation.

Caption: Mechanism of this compound's anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the protocols for key in vitro assays used in the evaluation of this compound.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of this compound is the MTS assay.

Caption: Workflow for a typical cell viability assay (MTS).

Protocol Details:

-

Cell Seeding: Cancer cells (e.g., HK1 or C666.1) are seeded into 96-well microtiter plates at a density of 1x10^4 to 3x10^4 cells per well.[2]

-

Initial Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.[2]

-

Second Incubation: The cells are incubated with the compound for a specified period, typically 24 hours.[2]

-

MTS Assay: The number of viable cells is determined using the MTS assay. Absorbance is measured at 490 nm, with a reference wavelength of 630 nm.[2]

-

Data Analysis: Cell viability is calculated as a percentage relative to the control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.[2]

Apoptosis and Cell Cycle Analysis

Flow cytometry is a key technique to investigate whether this compound induces apoptosis and/or alters cell cycle distribution.

Protocol Outline:

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations for specific time points.

-

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed (for cell cycle analysis) or resuspended in binding buffer (for apoptosis analysis).

-

Staining:

-

Apoptosis: Cells are stained with Annexin V (to detect early apoptosis) and propidium iodide (PI) or a similar dye (to detect late apoptosis/necrosis).

-

Cell Cycle: Fixed cells are stained with a DNA-intercalating dye such as PI.

-

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different apoptotic stages (early, late) or cell cycle phases (G0/G1, S, G2/M) is quantified.

Studies on the related compound silvestrol have shown that it can induce apoptosis and cause cell cycle arrest at the G2/M phase.[8][9]

In Vivo Studies

Preliminary in vivo evaluations of silvestrol, a closely related analog of this compound, have been conducted in murine models. Silvestrol was evaluated in the hollow fiber test and the murine P-388 leukemia model, where it demonstrated anticancer activity.[5][6][10] These early in vivo studies provide a strong rationale for further investigation of this compound in animal models of various cancers.

Conclusion and Future Directions

The collective data from preliminary anticancer screenings of this compound and its analogs strongly support its potential as a novel therapeutic agent. Its unique mechanism of action, potent in vitro cytotoxicity, and effects on critical cancer-related signaling pathways warrant further in-depth investigation. Future research should focus on:

-

Comprehensive in vivo efficacy studies in a broader range of cancer models.

-

Pharmacokinetic and pharmacodynamic profiling.

-

Toxicology and safety assessments.

-

Exploration of combination therapies with existing anticancer drugs, as synergistic effects have been observed with cisplatin.[11][12]

This technical guide provides a foundational understanding of the anticancer properties of this compound, offering a valuable resource for the scientific community to guide future research and development efforts in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Silvestrol and this compound, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Silvestrol and this compound, Potential Anticancer Rocaglate Derivatives from Aglaia silvestris - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

Episilvestrol: A Technical Guide to its Function as a Translation Initiation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episilvestrol, a natural product isolated from plants of the Aglaia genus, has emerged as a potent and highly specific inhibitor of eukaryotic translation initiation. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interaction with the DEAD-box RNA helicase eIF4A. We present a compilation of quantitative data on its biological activity, detailed protocols for key experimental assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in oncology and virology.

Introduction

This compound is a member of the rocaglate family of natural products, which are characterized by a cyclopenta[b]benzofuran skeleton.[1] It is a diastereomer of the more extensively studied silvestrol, sharing a similar mechanism of action and biological activity.[2] The primary molecular target of this compound is the eukaryotic initiation factor 4A (eIF4A), an essential component of the eIF4F complex responsible for unwinding the 5' untranslated region (5' UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[3] By clamping eIF4A onto specific RNA sequences, this compound stalls the translation of a subset of mRNAs, many of which encode proteins crucial for cancer cell proliferation and survival.[1][4] This selective mode of action has positioned this compound and other rocaglates as promising candidates for anticancer and antiviral therapies.[5]

Mechanism of Action

This compound functions as a molecular clamp, stabilizing the interaction between eIF4A and polypurine-rich sequences within the 5' UTR of mRNAs.[4] This action is ATP-dependent and leads to the inhibition of eIF4A's helicase activity, thereby preventing the unwinding of complex secondary structures in the mRNA leader sequence.[3] The stalled pre-initiation complex is unable to scan and locate the start codon, leading to a suppression of protein synthesis for a specific subset of transcripts.[6] Notably, mRNAs with long, structured 5' UTRs, which often encode oncoproteins, are particularly sensitive to eIF4A inhibition.[1] Affinity purification studies using biotinylated this compound have demonstrated its high selectivity for eIF4AI and eIF4AII, with minimal off-target binding.[3][7]

Signaling Pathway

This compound's inhibition of translation initiation has downstream effects on several key signaling pathways implicated in cancer. By suppressing the synthesis of proteins involved in cell growth and survival, this compound can indirectly modulate pathways such as the PI3K/AKT/mTOR and ERK1/2 pathways, which are frequently dysregulated in cancer.

Caption: this compound's mechanism and its impact on signaling pathways.

Quantitative Data

The biological activity of this compound has been quantified in numerous studies, primarily through cytotoxicity assays in various cancer cell lines. The following tables summarize the reported half-maximal effective concentration (ED50), half-maximal growth inhibition (GI50), and half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | Assay | Value (nM) | Reference |

| Lu1 | Lung Carcinoma | ED50 | 3.8 | [7][8] |

| LNCaP | Prostate Cancer | ED50 | 3.8 | [7][8] |

| MCF-7 | Breast Cancer | ED50 | 5.5 | [7][8] |

| HUVEC | Endothelial Cells | ED50 | 15.3 | [7][8] |

| NCI-H460 | Lung Cancer | GI50 | 17.96 | [7][8] |

| MCF-7 | Breast Cancer | GI50 | 17.96 | [7][8] |

| NCI-H460 (2 mo) | Lung Cancer | GI50 | 15.6 | [7][8] |

| MCF-7 (2 mo) | Breast Cancer | GI50 | 18.7 | [7][8] |

| HK1 | Nasopharyngeal Carcinoma | IC50 | Varies | [7][8] |

| C666.1 | Nasopharyngeal Carcinoma | IC50 | Varies | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a translation initiation inhibitor.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of this compound.[7][8]

-

Cell Seeding: Seed cancer cells (e.g., HK1 at 1x10^4 cells/well or C666.1 at 3x10^4 cells/well) in a 96-well microtiter plate and incubate for 24 hours.

-

Compound Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[3][9]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[7][8]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve using non-linear regression analysis.[7][8]

In Vitro Translation Assay

This protocol is based on methods used to assess the inhibitory effect of rocaglates on cap-dependent translation.[10][11]

-

Reaction Setup: In a reaction tube, combine Krebs-2 extracts or rabbit reticulocyte lysate with a reaction buffer containing 5 mM MgCl2, 30 mM Tris-HCl (pH 7.5), 1.5 mM ATP, 0.1 mM GTP, 0.6 mM CTP, 10 mM dipotassium creatine phosphate, 80 mg/ml creatine kinase, and 0.04 mM amino acids.[10]

-

mRNA Template: Add a bicistronic reporter mRNA (e.g., encoding Renilla and Firefly luciferases for cap-dependent and IRES-mediated translation, respectively) to a final concentration of 10 ng/µL.[10]

-

Inhibitor Addition: Add this compound at various concentrations.

-

Incubation: Incubate the reaction at 30°C for 1 hour.[10]

-

Luminometry: Measure Firefly and Renilla luciferase activities using a luminometer.[10]

-

Data Analysis: Plot the relative luciferase activities against the inhibitor concentration to determine the IC50 for cap-dependent translation inhibition.[10]

Affinity Purification of this compound Binding Proteins

This protocol outlines the use of biotinylated this compound to identify its cellular binding partners.[7][12]

-

Cell Lysis: Prepare a cell lysate from the desired cell line using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Bait-Lysate Incubation: Incubate the cell lysate (e.g., 500 µg of total protein) with biotinylated this compound (e.g., 1 µg) for 30 minutes at room temperature with gentle rotation.[12]

-

Bead Preparation: Wash streptavidin-coupled magnetic beads three times with a binding buffer (e.g., 1x TENT buffer).[12]

-

Capture of Biotinylated Complexes: Add the washed streptavidin beads to the lysate-bait mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated this compound and its binding partners.

-

Washing: Pellet the beads using a magnetic stand and wash them extensively with wash buffer (e.g., 1x PBS) to remove non-specific binders.[13]

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer or a competitive biotin solution).[13]

-

Analysis: Analyze the eluted proteins by SDS-PAGE and identify the binding partners using mass spectrometry.

Polysome Profiling

This protocol is for analyzing the effect of this compound on the association of ribosomes with mRNA.[6][14]

-

Cell Treatment: Treat cells with this compound (e.g., 25 nM) or vehicle for a specified time (e.g., 2 hours).[14]

-

Translation Arrest: Add cycloheximide (100 µg/mL) to the culture medium and incubate for 1 minute to arrest translation elongation.[14]

-

Cell Lysis: Harvest and lyse the cells in a lysis buffer containing cycloheximide.

-

Sucrose Gradient Preparation: Prepare a 15-45% sucrose gradient in polyallomer tubes.[1]

-

Ultracentrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 40,000 rpm) for 1.5-2 hours at 4°C.[2]

-

Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

-

Analysis: Analyze the distribution of ribosomal subunits (40S, 60S), monosomes (80S), and polysomes to assess the impact of this compound on translation initiation.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for determining cell viability after this compound treatment.

Caption: Workflow for identifying this compound-binding proteins.

Conclusion

This compound is a potent and selective inhibitor of translation initiation with significant potential for therapeutic development. Its well-defined mechanism of action, targeting the eIF4A helicase, provides a clear rationale for its anticancer and antiviral activities. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this compound and the broader class of rocaglate compounds. The continued exploration of this unique class of natural products holds promise for the development of novel therapeutic strategies against a range of human diseases.

References

- 1. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]

- 2. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdanderson.org [mdanderson.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. broadpharm.com [broadpharm.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioclone.net [bioclone.net]

- 14. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Episilvestrol and its Natural Analogues: A Technical Guide for Drug Discovery Professionals

For: Researchers, scientists, and drug development professionals.

Abstract

Episilvestrol, a prominent member of the rocaglate family of natural products, has garnered significant attention in the field of oncology for its potent cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of the biological activity of this compound and its naturally occurring analogues. We delve into their shared mechanism of action as potent inhibitors of protein synthesis via the targeting of eukaryotic initiation factor 4A (eIF4A), a key RNA helicase. This document summarizes the quantitative data on their cytotoxic activities, details the experimental protocols for their evaluation, and visualizes the intricate signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anticancer therapeutics derived from natural sources.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in the realm of oncology. The rocaglates, a class of complex cyclopenta[b]benzofuran compounds isolated from plants of the Aglaia genus, represent a promising family of anticancer drug leads.[1][2] Among them, silvestrol and its epimer, this compound, have demonstrated remarkable potency against a wide range of cancer cell lines.[3] These compounds are characterized by a unique dioxanyloxy moiety, which has been shown to be crucial for their biological activity.[2][4]

The primary molecular target of this compound and its analogues is the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[5][6] By binding to eIF4A, these rocaglates "clamp" the helicase onto mRNA transcripts, thereby stalling the scanning of the 43S preinitiation complex and inhibiting translation initiation.[7][8] This mode of action leads to the preferential downregulation of proteins with long, structured 5' untranslated regions (UTRs), many of which are oncoproteins critical for cancer cell survival and proliferation.[9] This technical guide will provide an in-depth exploration of the biological activities of this compound and its natural analogues, with a focus on their potential as anticancer agents.

Quantitative Biological Activity Data

The cytotoxic potency of this compound and its natural analogues has been evaluated against a diverse panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their anticancer activity.

Table 1: Cytotoxic Activity (IC50) of this compound and its Natural Analogues against Various Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| This compound | LNCaP (Prostate) | 2.5 | [3] |

| A549 (Lung) | 1.1 | [3] | |

| HT-29 (Colon) | 8.0 - 15.0 | [10] | |

| HepG2 (Hepatocellular) | 8.0 - 15.0 | [10] | |

| HL-60 (Leukemia) | 8.0 - 15.0 | [10] | |

| MCF-7 (Breast) | 8.0 - 15.0 | [10] | |

| Aglapervirisin A | HT-29 (Colon) | 8.0 - 14.0 | [2] |

| HepG2 (Hepatocellular) | 8.0 - 14.0 | [2] | |

| HL-60 (Leukemia) | 8.0 - 14.0 | [2] | |

| MCF-7 (Breast) | 8.0 - 14.0 | [2] | |

| Methyl Rocaglate | P-388 (Murine Leukemia) | < 100 | [11] |

| Rocaglaol Derivative with formamide and bromine substitutions | Various Human Cancer Cell Lines | 0.5 - 2.3 | [2] |

| Aglaodoratin C | HT-29 (Colon) | 97 - 6250 | [1] |

| SMMC-7721 (Hepatocellular) | 97 - 6250 | [1] | |

| MG-63 (Osteosarcoma) | 97 - 6250 | [1] | |

| Aglaodoratin D | HT-29 (Colon) | 97 - 6250 | [1] |

| SMMC-7721 (Hepatocellular) | 97 - 6250 | [1] | |

| MG-63 (Osteosarcoma) | 97 - 6250 | [1] | |

| Aglaodoratin E | HT-29 (Colon) | 97 - 6250 | [1] |

| SMMC-7721 (Hepatocellular) | 97 - 6250 | [1] | |

| MG-63 (Osteosarcoma) | 97 - 6250 | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activity of this compound and its analogues.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the indicated time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

-

Inhibition of Protein Synthesis: In Vitro Translation Assay

This assay directly measures the ability of the compounds to inhibit the translation of a reporter mRNA in a cell-free system.

-

Materials:

-

Rabbit reticulocyte lysate or Krebs-2 extracts

-

Reporter mRNA (e.g., luciferase mRNA)

-

Amino acid mixture containing 35S-methionine

-

Test compounds

-

-

Protocol:

-

Set up the in vitro translation reaction by combining the cell-free lysate, reporter mRNA, amino acid mixture, and the test compound at various concentrations.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Stop the reaction and measure the incorporation of 35S-methionine into the newly synthesized protein by SDS-PAGE and autoradiography, or by measuring the activity of the reporter protein (e.g., luciferase).

-

Determine the concentration of the compound that inhibits protein synthesis by 50% (IC50).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and its analogues, as well as a typical experimental workflow for their discovery and evaluation.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Mechanism of action of this compound and its analogues.

Experimental Workflow for Natural Product Discovery

Caption: Bioassay-guided isolation and evaluation workflow.

Conclusion and Future Directions

This compound and its natural analogues represent a class of highly potent anticancer agents with a well-defined mechanism of action. Their ability to inhibit eIF4A and selectively downregulate the translation of oncoproteins provides a strong rationale for their continued development as cancer therapeutics. The quantitative data presented in this guide highlight the nanomolar potency of several of these natural products against a range of cancer cell lines.

Future research in this area should focus on several key aspects. Firstly, the exploration of a wider range of Aglaia species may lead to the discovery of novel rocaglate analogues with improved therapeutic indices. Secondly, a deeper understanding of the structure-activity relationships will be crucial for the rational design of semi-synthetic analogues with enhanced drug-like properties, such as improved solubility and metabolic stability. Finally, further in vivo studies are warranted to fully assess the therapeutic potential and safety profiles of the most promising this compound analogues in preclinical models of various cancers. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to translate the promise of these remarkable natural products into effective clinical treatments for cancer.

References

- 1. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Silvestrol and this compound, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simplified silvestrol analogues with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Rocaglate Derivatives from Leaves of Aglaia perviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

structural elucidation of Episilvestrol using NMR

An In-depth Technical Guide to the Structural Elucidation of Episilvestrol Using NMR Spectroscopy

Introduction

This compound is a complex natural product isolated from plants of the genus Aglaia.[1][2] It belongs to the rocaglate class of compounds, which are characterized by a unique cyclopenta[b]benzofuran core.[3][4] this compound, an epimer of the potent anticancer compound Silvestrol, has garnered significant interest within the scientific community for its own cytotoxic activities against various cancer cell lines.[2][5][6] The intricate molecular architecture of this compound, featuring multiple stereocenters and a distinctive 1,4-dioxanyloxy moiety, necessitates a sophisticated analytical approach for its complete structural characterization.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of its constitution and relative stereochemistry. This guide provides a detailed overview of the NMR-based methodologies employed in the structural elucidation of this compound, targeting researchers and professionals in natural product chemistry and drug development.

Experimental Protocols for NMR Analysis

The successful elucidation of this compound's structure relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following protocols are typical for the analysis of rocaglate derivatives.

1. Sample Preparation

-

Sample Purity: The this compound sample must be purified to the highest possible degree, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), to avoid interference from impurities in the NMR spectra.[7]

-

Solvent: The purified sample is dissolved in a deuterated solvent, with deuterochloroform (CDCl3) being commonly used for rocaglates.[1]

-

Concentration: A sufficient concentration is required for obtaining good signal-to-noise ratios, especially for less sensitive experiments like 13C NMR and 2D correlations. Typically, 1-5 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

2. NMR Instrumentation and Data Acquisition

-

Spectrometer: High-field NMR spectrometers (e.g., 500 MHz or 600 MHz) are generally employed to achieve optimal signal dispersion and sensitivity, which is crucial for resolving the complex, often overlapping, proton signals in this compound.[1]

-

1D NMR Experiments:

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR: Reveals the number and type of carbon atoms (quaternary, methine, methylene, methyl).

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds, helping to establish connectivity within spin systems.[8][9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is critical for connecting different structural fragments.[10][11]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing essential information for determining the relative stereochemistry of the molecule.[12][13][14][15]

-

Data Presentation: NMR Assignments for this compound

The comprehensive analysis of the aforementioned NMR spectra allows for the full assignment of all proton and carbon signals of this compound. The data is summarized in the tables below.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |

| Cyclopenta[b]benzofuran Core | ||

| 1 | 79.7 | 5.04, d (7.2) |

| 2 | 50.2 | 3.90, dd (14.4, 6.6) |

| 3 | 55.0 | 4.27, d (14.4) |

| 3a | 101.9 | - |

| 4a | 160.4 | - |

| 5 | 109.6 | 6.48, d (1.8) |

| 6 | 160.0 | - |

| 7 | 93.4 | 6.40, d (1.8) |

| 8 | 157.1 | - |

| 8a | 109.6 | - |

| 8b | 93.4 | - |

| 1' | 126.6 | - |

| 2', 6' | 130.8 | 7.07, d (9.0) |

| 3', 5' | 113.4 | 6.69, d (9.0) |

| 4' | 158.8 | - |

| 1" | 136.7 | - |

| 2", 6" | 128.0 | 6.84, m |

| 3", 5" | 128.4 | 7.07, m |

| 4" | 127.1 | 7.07, m |

| OMe-8 | 55.4 | 3.75, s |

| OMe-4' | 55.2 | 3.78, s |

| CO₂Me | 171.8 | - |

| CO₂Me | 52.1 | 3.65, s |

| 1,4-Dioxanyloxy Moiety | ||

| 1''' | - | - |

| 2''' | 100.2 | 5.30, d (1.8) |

| 3'''α | 66.5 | 4.24, dd (11.4, 1.8) |

| 3'''β | 3.82, t (11.4) | |

| 4''' | 78.1 | 4.05, ddd (9.6, 7.8, 1.8) |

| 5''' | 71.2 | 3.58, dd (10.8, 6.0) |

| 6''' | 63.9 | 3.70, m |

| OMe-2''' | 57.9 | 3.63, s |

Data compiled from published literature.[1]

Table 2: Key 2D NMR Correlations (COSY, HMBC, NOESY) for this compound

| Proton(s) | COSY Correlations (¹H) | HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| Cyclopenta[b]benzofuran Core | |||

| H-1 (5.04) | H-2 (3.90) | C-2, C-3, C-3a, C-8b | H-2, H-8b |

| H-2 (3.90) | H-1 (5.04), H-3 (4.27) | C-1, C-3, C-3a, C-8b, C-1', CO₂Me | H-1, H-3, H-2', H-6' |

| H-3 (4.27) | H-2 (3.90) | C-1, C-2, C-3a, C-1", C-2", C-6" | H-2, H-2", H-6" |

| H-5 (6.48) | H-7 (6.40) (meta-coupling) | C-4a, C-6, C-7, C-8a | H-7, OMe-6 (if present) |

| H-7 (6.40) | H-5 (6.48) (meta-coupling) | C-5, C-6, C-8, C-8a | H-5, OMe-8 |

| H-2',6' (7.07) | H-3',5' (6.69) | C-1', C-3', C-4', C-5' | H-3',5', OMe-4' |

| H-3',5' (6.69) | H-2',6' (7.07) | C-1', C-2', C-4', C-6' | H-2',6', OMe-4' |

| OMe-8 (3.75) | - | C-8 | H-7 |

| 1,4-Dioxanyloxy Moiety | |||

| H-2''' (5.30) | H-3'''α (4.24) | C-3''', C-4''', C-6, OMe-2''' | H-3'''α, H-4''', OMe-2''' |

| H-3'''α (4.24) | H-2''' (5.30), H-3'''β (3.82) | C-2''', C-4''' | H-2''', H-3'''β |

| H-4''' (4.05) | H-5''' (3.58) | C-2''', C-3''', C-5''', C-6''' | H-2''', H-5''' |

| H-5''' (3.58) | H-4''' (4.05), H-6''' (3.70) | C-4''', C-6''' | H-4''', H-6''' |

| OMe-2''' (3.63) | - | C-2''' | H-2''' |

Structural Elucidation Workflow

The assembly of the this compound structure is a logical process that involves piecing together molecular fragments based on NMR correlation data.

Step 1: Assembling the Core Fragments

The initial step involves identifying the main structural units of the molecule. The ¹H and ¹³C NMR spectra suggest the presence of aromatic rings, methoxy groups, a methyl ester, and several oxygenated methines and quaternary carbons.[1] 2D NMR data allows for the precise assembly of these fragments.

-

The Cyclopenta[b]benzofuran System: COSY correlations establish the connectivity of the H-1/H-2/H-3 spin system in the cyclopentane ring. HMBC correlations from these protons to the surrounding quaternary carbons (e.g., C-3a, C-8b) and aromatic carbons confirm the cyclopenta[b]benzofuran core.

-

The 1,4-Dioxanyloxy Moiety: A distinct set of signals in the oxygenated region of the spectra corresponds to this unique sugar-like unit. COSY correlations connect H-2''' through to the H-6''' protons of the dihydroxyethyl side chain, establishing the backbone of this fragment.

Figure 1: Key ¹H-¹H COSY correlations for fragment assembly.

Step 2: Connecting Fragments with HMBC

With the core fragments established, the next crucial step is to connect them. Long-range HMBC correlations are indispensable for this task as they reveal connectivities across quaternary carbons and heteroatoms. The key HMBC correlation is from the anomeric-like proton H-2''' of the dioxane ring to C-6 of the benzofuran system, unequivocally linking the two major fragments. Further HMBC correlations connect the phenyl and methoxyphenyl rings to the cyclopentane core.

Figure 2: Key HMBC correlations connecting the structural fragments.

Step 3: Determination of Relative Stereochemistry via NOESY

The final and most challenging step is to determine the three-dimensional arrangement of the atoms, i.e., the relative stereochemistry. NOESY experiments, which detect protons close in space, are fundamental to this process. The presence or absence of NOE cross-peaks between specific protons allows for the assignment of their relative orientations.

For this compound, key NOE correlations establish the stereochemistry of the five contiguous stereocenters in the cyclopenta[b]benzofuran core and the chiral centers in the 1,4-dioxanyloxy moiety. For instance, the NOE between H-1 and H-2, and the absence of an NOE between H-1 and H-3, helps to define their relative positions on the cyclopentane ring. The stereochemistry at C-5''' in the dioxane ring, which distinguishes this compound from Silvestrol, is determined by comparing the coupling constants and NOE patterns of the H-4''', H-5''', and H-6''' protons with those of known analogues.[1]

Figure 3: Critical NOESY correlations defining relative stereochemistry.

Conclusion

The structural elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a systematic and integrated application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques, it is possible to unambiguously determine the planar structure, connect the complex molecular fragments, and define the relative stereochemistry of this intricate natural product. The detailed spectroscopic data and the logical workflow presented in this guide serve as a valuable resource for researchers in natural product chemistry, enabling the confident structural assignment of this compound and related compounds, which is a critical first step in their journey towards potential therapeutic applications.

References

- 1. Isolation and Characterization of Minor Analogues of Silvestrol and other Constituents from a Large-scale Recollection of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silvestrol and this compound, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. web.uvic.ca [web.uvic.ca]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Episilvestrol: A Technical Guide to its Mechanism of Action in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Episilvestrol, a natural product belonging to the rocaglate family, has emerged as a potent and highly specific inhibitor of protein synthesis. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the eukaryotic initiation factor 4A (eIF4A). It includes a compilation of quantitative data on its activity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, molecular biology, and drug development exploring the therapeutic potential of targeting translation initiation.

Introduction

This compound is a cyclopenta[b]benzofuran flavagline isolated from plants of the Aglaia genus.[1] It, along with its close analog silvestrol, has demonstrated significant anti-cancer properties in a variety of preclinical models.[1][2] The primary molecular target of this compound is the DEAD-box RNA helicase eIF4A, a critical component of the translation initiation machinery.[3][4] By targeting eIF4A, this compound selectively inhibits the translation of a subset of mRNAs, particularly those with complex 5' untranslated regions (UTRs) that are often associated with oncogenesis.[5] This unique mechanism of action makes this compound and other rocaglates promising candidates for novel cancer therapies.

Mechanism of Action: Clamping of eIF4A on mRNA

The canonical function of eIF4A is to unwind secondary structures in the 5' UTR of mRNAs, a crucial step for the recruitment and scanning of the 43S preinitiation complex to locate the start codon.[6] this compound exerts its inhibitory effect through a novel "interfacial inhibition" mechanism. It acts as a molecular clamp, stabilizing the interaction between eIF4A and specific RNA sequences, thereby stalling the helicase on the mRNA template.[7]

This clamping action prevents the dynamic movement of eIF4A along the mRNA, effectively blocking the unwinding of complex secondary structures like G-quadruplexes.[5] As a result, the translation of mRNAs that are highly dependent on eIF4A activity for their initiation is suppressed. Many of these eIF4A-dependent transcripts encode for proteins involved in cell growth, proliferation, and survival, providing a basis for the anti-cancer activity of this compound.

Signaling Pathway of Translation Initiation and Inhibition by this compound

Caption: Mechanism of this compound-mediated translation inhibition.

Quantitative Data

The biological activity of this compound has been quantified in various assays and cell lines. The following tables summarize the available data, including 50% effective dose (ED50), 50% growth inhibition (GI50), and 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines [3]

| Cell Line | Cancer Type | Assay | ED50 (nM) |

| Lu1 | Lung Carcinoma | - | 3.8 |

| LNCaP | Prostate Carcinoma | - | 3.8 |

| MCF-7 | Breast Carcinoma | - | 5.5 |

| HUVEC | Endothelial Cells | - | 15.3 |

Table 2: Growth Inhibitory Activity of this compound [3]

| Cell Line | Cancer Type | Assay | GI50 (nM) |

| NCI-H460 | Lung Cancer | SRB | 17.96 |

| MCF-7 | Breast Cancer | SRB | 17.96 |

| NCI-H460 | Lung Cancer | SRB (2 months later) | 15.6 |

| MCF-7 | Breast Cancer | SRB (2 months later) | 18.7 |

Table 3: IC50 Values of this compound and Silvestrol in Nasopharyngeal Carcinoma (NPC) Cells [2]

| Cell Line | Treatment Duration | This compound IC50 (nM) | Silvestrol IC50 (nM) |

| C666-1 | 1 day | 1.8 ± 0.2 | 3.0 ± 0.4 |

| C666-1 | 2 days | 1.3 ± 0.1 | 1.0 ± 0.1 |

| C666-1 | 3 days | 1.1 ± 0.1 | 0.8 ± 0.1 |

| HK1 | 1 day | 2.5 ± 0.3 | 4.8 ± 0.5 |

| HK1 | 2 days | 1.5 ± 0.1 | 1.2 ± 0.1 |

| HK1 | 3 days | 1.2 ± 0.1 | 1.0 ± 0.1 |

Table 4: IC50 Value for Silvestrol in Protein Synthesis Inhibition [1]

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-231 | Breast Cancer | ~60 |

| PC-3 | Prostate Cancer | ~60 |

Note: Silvestrol data is often used as a close reference for this compound due to their structural similarity and shared mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Translation Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system, typically using rabbit reticulocyte lysate or Krebs-2 extracts.[8][9]

Protocol:

-

Prepare Bicistronic Reporter mRNA: A bicistronic reporter construct, such as pSP/(CAG)33/FF/HCV/Ren, is used. This allows for the simultaneous assessment of cap-dependent translation (Firefly luciferase) and IRES-mediated, eIF4A-independent translation (Renilla luciferase).[8]

-

Set up the Translation Reaction:

-

In a microcentrifuge tube, combine Krebs-2 extract with a reaction buffer containing 5 mM MgCl₂, 30 mM Tris-HCl (pH 7.5), 1.5 mM ATP, 0.1 mM GTP, 0.6 mM CTP, 10 mM dipotassium creatine phosphate, 80 mg/ml creatine kinase, and 0.04 mM amino acids.[9]

-

Add 10 ng/μl of the bicistronic reporter mRNA.

-

-

Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Incubation: Incubate the reactions at 30°C for 1 hour.[9]

-

Measure Luciferase Activity: Quantify the activity of both Firefly and Renilla luciferases using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity to determine the specific inhibition of cap-dependent translation. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Affinity Purification of this compound-Binding Proteins

This method identifies the cellular targets of this compound by using a biotinylated version of the compound to pull down its binding partners.[4]

Protocol:

-

Synthesis of Biotinylated this compound: Synthesize a biotinylated derivative of this compound, for example, by attaching biotin via a linker to a suitable position on the this compound molecule.

-

Cell Lysis: Lyse cultured cells (e.g., human cancer cell lines) in a suitable lysis buffer containing protease and phosphatase inhibitors to obtain a whole-cell extract.

-

Incubation with Biotinylated Probe: Incubate the cell lysate with the biotinylated this compound probe for a sufficient time (e.g., 1-4 hours) at 4°C to allow for binding. Include a control incubation with biotin alone or a non-biotinylated this compound.

-

Capture on Streptavidin Beads: Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated this compound and its bound proteins.

-

Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a high concentration of free biotin or by boiling in SDS-PAGE sample buffer.

-

Analysis by Mass Spectrometry: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and mass spectrometry (e.g., LC-MS/MS). The primary binding partners, eIF4AI and eIF4AII, should be significantly enriched in the sample incubated with biotinylated this compound compared to the control.[4]

eIF4A Helicase Assay

This assay directly measures the enzymatic activity of eIF4A in unwinding a double-stranded RNA (dsRNA) substrate and the inhibitory effect of this compound.

Protocol:

-

Prepare the RNA Substrate: A fluorescently labeled dsRNA substrate is used. This can be created by annealing a fluorophore-labeled RNA oligonucleotide to a longer, complementary RNA strand that has a 3' overhang.

-

Helicase Reaction:

-

In a reaction buffer (e.g., 25 mM MOPS-KOH pH 7.0, 5 mM MgCl₂, 2 mM DTT, 100 μg/ml BSA, and 40 U RNasin), combine recombinant human eIF4A protein with the dsRNA substrate.

-

Add varying concentrations of this compound or DMSO.

-

-

Initiate the Reaction: Start the unwinding reaction by adding ATP to a final concentration of 2 mM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Analysis: The unwinding of the dsRNA substrate leads to the release of the fluorescently labeled single-stranded RNA, which can be detected and quantified. This can be done by native polyacrylamide gel electrophoresis (PAGE) to separate the dsRNA from the ssRNA, followed by visualization and quantification of the fluorescent bands. Alternatively, fluorescence polarization or a fluorescence resonance energy transfer (FRET)-based assay can be used for a more high-throughput analysis.

-

Data Analysis: Determine the percentage of helicase activity inhibition at each this compound concentration and calculate the IC50 value.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

In Vitro Translation Assay Workflow

Caption: Workflow for the in vitro translation assay.

Affinity Purification Workflow

Caption: Workflow for affinity purification of this compound targets.

Conclusion

This compound represents a highly specific and potent inhibitor of protein synthesis with a well-defined mechanism of action targeting the eIF4A RNA helicase. Its ability to act as a molecular clamp on mRNA provides a unique therapeutic window for targeting cancers that are dependent on the translation of specific oncogenic transcripts. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and other rocaglates. Continued investigation into the nuances of its interaction with eIF4A and the downstream consequences of its inhibitory activity will be crucial for the successful clinical translation of this promising class of compounds.

References

- 1. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis of biotinylated this compound: highly selective targeting of the translation factors eIF4AI/II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNA G-quadruplexes cause eIF4A-dependent oncogene translation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Episilvestrol In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episilvestrol, a natural rocaglate derivative isolated from Aglaia species, has emerged as a potent and selective inhibitor of protein synthesis with significant anticancer activity. Its primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex responsible for cap-dependent translation initiation. By binding to eIF4A, this compound clamps the helicase onto specific mRNA transcripts, particularly those with complex 5' untranslated regions (UTRs) that often encode for oncoproteins. This leads to the suppression of key drivers of cell proliferation and survival, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on various cancer cell lines and detailed protocols for assessing its biological activity.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic and anti-proliferative effects of this compound have been documented across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), effective dose (ED50), and growth inhibition (GI50) values are summarized below.

| Cell Line | Cancer Type | Assay Type | IC50 / ED50 / GI50 (nM) | Reference |

| HCT 116 | Colon Carcinoma | MTS | 5.7 | [1] |

| U87 | Glioblastoma | MTT | 13.152 | [2] |

| U251 | Glioblastoma | MTT | 22.883 | [2] |

| Lu1 | Lung Carcinoma | - | ED50: 3.8 | |

| LNCaP | Prostate Cancer | - | ED50: 3.8 | |

| MCF-7 | Breast Cancer | - | ED50: 5.5 | |

| HUVEC | Normal Endothelial | - | ED50: 15.3 | |

| NCI-H460 | Lung Cancer | SRB | GI50: 15.6 - 17.96 | |

| MCF-7 | Breast Cancer | SRB | GI50: 18.7 - 17.96 | |

| HK1 | Nasopharyngeal Carcinoma | MTS | - | |